molecular formula C8H10N2O2 B185671 2-Hydroxy-2-phenylacetohydrazide CAS No. 2443-66-5

2-Hydroxy-2-phenylacetohydrazide

Cat. No. B185671
CAS RN: 2443-66-5
M. Wt: 166.18 g/mol
InChI Key: FWTGUGVETHVGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-phenylacetohydrazide is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12) . The compound has a molecular weight of 166.181 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

  • Spectroscopic and Biological Studies : 2-Hydroxy-2-phenylacetohydrazide has been utilized in the synthesis of Schiff base derivatives and copper complexes. These have applications in spectroscopic studies and potential antimicrobial and antioxidant activities, including DNA binding potency (El‐Medani et al., 2020).

  • Antimicrobial Activity : Derivatives of this compound have shown significant in vitro antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi (Popiołek & Biernasiuk, 2016).

  • Potential Antitumor Agents : Certain derivatives have been synthesized and evaluated for their potential as antitumor agents, showing promising cytotoxicity and selectivity at nanomolar concentrations (Congiu & Onnis, 2013).

  • Hydrogel Synthesis for Drug Delivery : Used in the synthesis of hydrogels for controlled drug release, particularly under UV irradiation, demonstrating efficient drug release behaviors (Şenol & Akyol, 2018).

  • Synthesis and Pharmacological Screening : Utilized in the synthesis of benzimidazole derivatives, which were tested for anticonvulsant properties (Shaharyar et al., 2016).

  • Novel Diphenylacetyl-aroylthioureas Synthesis : The compound was used in the synthesis of novel diphenylacetyl-aroylthioureas under ultrasonic radiation, indicating potential applications in various chemical processes (Yan-ping, 2009).

  • Anticancer Activity : Certain derivatives have shown strong anti-proliferative activity on specific cancer cell lines, highlighting its potential in cancer research (Doğan et al., 2018).

  • Drug Metabolism in Liver Disease : Although not directly involving this compound, studies on related compounds like phenylbutazone help understand drug metabolism in patients with liver disease (Levi et al., 1968).

  • Antimycobacterial Activity : Derivatives have been tested for antimycobacterial activity against M. tuberculosis, suggesting potential applications in tuberculosis treatment (Güzel et al., 2006).

  • Interaction with DNA : The interaction of certain derivatives with DNA has been studied, indicating their potential as DNA-targeting agents (Shun-Sheng et al., 2017).

  • Anti-Inflammatory Activity : Some hydrazone derivatives of this compound have been synthesized and assessed for their anti-inflammatory activity, indicating potential therapeutic applications (Rathore & Jadon, 2014).

  • Chemical Synthesis and Pharmacology : Involved in the synthesis of various chemical derivatives with potential applications in pharmacology (Dobosz et al., 2000).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335 .

properties

IUPAC Name

2-hydroxy-2-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7(11)6-4-2-1-3-5-6/h1-5,7,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTGUGVETHVGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947303
Record name 2-Hydroxy-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2443-66-5
Record name Hydroxy(phenyl)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2443-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelic acid, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-phenylethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2443-66-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-phenylacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-phenylacetohydrazide
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-2-phenylacetohydrazide
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-2-phenylacetohydrazide
Reactant of Route 5
2-Hydroxy-2-phenylacetohydrazide
Reactant of Route 6
2-Hydroxy-2-phenylacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.